1-Chloro-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, starting from pyrrole, the compound can be synthesized via a series of steps including halogenation, methylthiolation, and cyclization .
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. A notable method includes the use of pyrrole, chloramine, and formamidine acetate as starting materials. The process involves a two-vessel operation, yielding the desired compound with an overall efficiency of around 55% .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrrolo[1,2-d][1,2,4]triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, which is crucial in the regulation of various cellular processes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt various signaling pathways that are essential for cell proliferation and survival. This makes it a promising candidate for cancer therapy and antiviral treatments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with similar applications in kinase inhibition and antiviral research.
Pyrazolo[3,4-d]thiazole: A related compound with potential therapeutic applications.
Uniqueness
Pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its efficacy as a kinase inhibitor and antiviral agent set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C7H6ClN3S |
---|---|
Molekulargewicht |
199.66 g/mol |
IUPAC-Name |
1-chloro-4-methylsulfanylpyrrolo[1,2-d][1,2,4]triazine |
InChI |
InChI=1S/C7H6ClN3S/c1-12-7-10-9-6(8)5-3-2-4-11(5)7/h2-4H,1H3 |
InChI-Schlüssel |
BBWKYNHOMZHSRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN=C(C2=CC=CN21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.